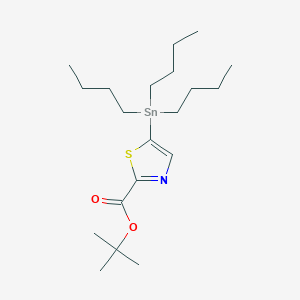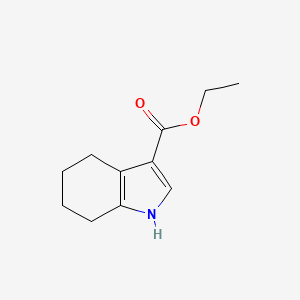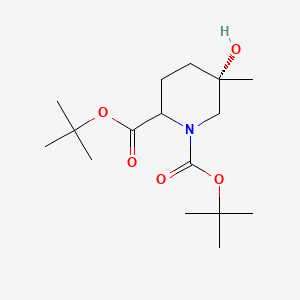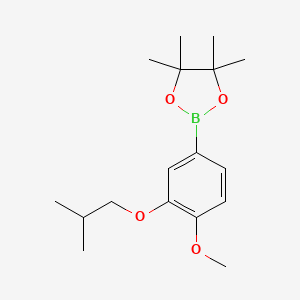
3-Chloroquinoxaline-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloroquinoxaline-6-carbaldehyde is a heterocyclic compound with the molecular formula C9H5ClN2O It is a derivative of quinoxaline, characterized by the presence of a chloro substituent at the third position and an aldehyde group at the sixth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoxaline-6-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is a formylation process that uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group into the quinoxaline ring. The reaction conditions generally include:
Reagents: DMF, POCl3
Temperature: Room temperature to moderate heating
Solvent: Dichloromethane or chloroform
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce environmental impact and improve reaction efficiency.
化学反应分析
Types of Reactions: 3-Chloroquinoxaline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium
Reduction: NaBH4 in methanol or ethanol
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA)
Major Products:
Oxidation: 3-Chloroquinoxaline-6-carboxylic acid
Reduction: 3-Chloroquinoxaline-6-methanol
Substitution: 3-Aminoquinoxaline-6-carbaldehyde or 3-Thioquinoxaline-6-carbaldehyde
科学研究应用
3-Chloroquinoxaline-6-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in the development of novel pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Chloroquinoxaline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt essential enzymatic processes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function.
相似化合物的比较
- 2-Chloroquinoline-3-carbaldehyde
- 6-Chloroquinoxaline-2-carbaldehyde
- 3-Bromoquinoxaline-6-carbaldehyde
Comparison: 3-Chloroquinoxaline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity Compared to 2-Chloroquinoline-3-carbaldehyde, it has a different position of the chloro and aldehyde groups, leading to variations in its synthetic applications and biological effects
属性
分子式 |
C9H5ClN2O |
|---|---|
分子量 |
192.60 g/mol |
IUPAC 名称 |
3-chloroquinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C9H5ClN2O/c10-9-4-11-7-2-1-6(5-13)3-8(7)12-9/h1-5H |
InChI 键 |
MHFXHWJNDUUNPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(N=C2C=C1C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



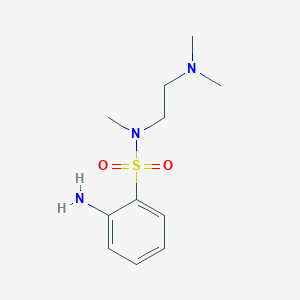
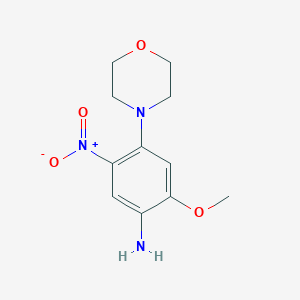
![5,7-dimethyl-3-propanoyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13908452.png)
![4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908458.png)


![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)
